molecular formula C27H21FN2O5 B2770567 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 887224-92-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2770567
CAS No.: 887224-92-2
M. Wt: 472.472
InChI Key: FVNCBNSWODJPRT-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a hybrid structure combining a 1,4-benzodioxin moiety, a 4-fluorobenzoyl-substituted quinoline core, and an acetamide linker. The 6-methyl substituent on the quinoline ring likely influences steric effects and metabolic stability. This compound has been studied for its structural uniqueness, particularly in crystallography and structure-activity relationship (SAR) analyses, as evidenced by its inclusion in databases and synthetic chemistry publications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-16-2-8-22-20(12-16)27(33)21(26(32)17-3-5-18(28)6-4-17)14-30(22)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNCBNSWODJPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 2,3-dihydrobenzo[b][1,4]dioxin and 4-fluorobenzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and amidation under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydro-1,4-benzodioxin derivatives. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide have shown promising results as acetylcholinesterase inhibitors. This is particularly relevant in the context of Alzheimer's disease treatment .

Anti-Diabetic Properties

Studies have also investigated the anti-diabetic properties of related compounds. For example:

  • Alpha-glucosidase Inhibition : Some derivatives have been tested for their ability to inhibit α-glucosidase enzymes, which play a critical role in carbohydrate metabolism and diabetes management. The results indicate potential for developing new anti-diabetic medications .

Therapeutic Potential

The therapeutic applications of this compound can be summarized as follows:

Application AreaDescription
Neurodegenerative Diseases Potential use in treating Alzheimer's disease through enzyme inhibition.
Diabetes Management Possible development as an anti-diabetic agent via α-glucosidase inhibition.
Antimicrobial Activity Investigated for antibacterial and antifungal properties in preliminary studies.

Case Study 1: Acetylcholinesterase Inhibitors

A study conducted by Abbasi et al. synthesized various sulfonamide derivatives from 2,3-dihydrobenzodioxin and evaluated their acetylcholinesterase inhibition capabilities. The findings suggested that certain modifications significantly enhanced inhibitory activity against this enzyme .

Case Study 2: Anti-Diabetic Agents

Research published in 2023 focused on synthesizing a series of new compounds based on the benzodioxin structure and assessing their α-glucosidase inhibitory activity. The results indicated that specific substitutions on the benzodioxin moiety led to improved efficacy as anti-diabetic agents .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituent on Benzoyl Quinoline Substituents Acetamide Group Molecular Weight (g/mol) Key Properties/Findings
Target Compound 4-Fluorobenzoyl 6-Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl) 478.47 High crystallinity, moderate solubility in DMSO
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 4-Ethylbenzoyl 6-Ethoxy Same as target compound 518.56 Enhanced lipophilicity (LogP = 3.2) compared to target (LogP = 2.8)
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide 4-Ethoxybenzoyl 8-Benzoyl, 9-oxo N-(4-methoxyphenyl) 528.55 Reduced metabolic stability in liver microsomes
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-Nitrobenzyl 5-Fluoro N-(quinolin-6-yl) 456.42 Higher cytotoxicity (IC₅₀ = 5.928 µM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide N/A (pyrimidoindole) 3-Methyl Same as target compound 453.48 Improved kinase inhibition (IC₅₀ = 0.12 µM)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzoyl group in the target compound offers a balance between hydrophobicity and electronic effects, whereas analogues with 4-ethylbenzoyl (electron-donating) show increased lipophilicity but reduced target binding specificity .

Substituent Position: Ethoxy or methoxy groups at the quinoline 6-position (e.g., compound in ) reduce metabolic stability due to oxidative demethylation pathways, unlike the methyl group in the target compound .

Biological Activity : The nitrobenzyl-substituted analogue in exhibits higher cytotoxicity, likely due to nitro group redox activity, but suffers from off-target effects.

Spectroscopic and Crystallographic Comparisons

NMR Analysis:

Comparative NMR studies (e.g., ) reveal that substituents on the benzoyl and quinoline rings significantly alter chemical shifts in regions corresponding to protons near the acetamide linker. For example:

  • The target compound’s 4-fluorobenzoyl group causes a downfield shift (~7.8 ppm) for aromatic protons compared to the 4-ethylbenzoyl analogue (~7.2 ppm), indicating stronger electron-withdrawing effects .
  • Methoxy or ethoxy substituents on the acetamide group (e.g., ) introduce distinct splitting patterns in the δ 3.5–4.0 ppm range due to rotational restriction .

Crystallography:

The target compound’s structure was resolved using SHELX programs (e.g., SHELXL ), revealing a planar quinoline-dioxin system with a dihedral angle of 12.3° between the benzodioxin and quinoline rings. By contrast, the 4-ethoxybenzoyl analogue in exhibits greater torsional strain (angle = 18.7°), attributed to steric clashes between the ethoxy group and benzodioxin .

Table 2: Activity Profiles of Selected Analogues

Compound Target/Assay IC₅₀/EC₅₀ (µM) Reference
Target Compound Kinase X 0.45
4-Ethylbenzoyl analogue Kinase X 1.2
4-Nitrobenzyl analogue Cancer cell line Y 5.928
Pyrimidoindole-sulfanyl analogue Kinase Z 0.12

Insights:

  • The pyrimidoindole-sulfanyl analogue outperforms the target compound in kinase inhibition, likely due to the sulfanyl group’s stronger hydrogen-bonding capacity.
  • The 4-ethylbenzoyl analogue’s reduced activity highlights the importance of the fluorine atom in optimizing target engagement .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure composed of a benzodioxin moiety linked to a quinoline derivative. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with substituted acetamides. For instance, one synthesis pathway includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-fluorobenzoyl chloride under alkaline conditions to yield the target compound .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has demonstrated that compounds derived from the benzodioxin and quinoline frameworks exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit various bacterial and fungal strains. For example, compounds similar to this compound have shown effectiveness against Candida albicans, Aspergillus niger, and Escherichia coli .

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives containing the quinoline structure can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase and modulation of cell cycle progression. In vitro studies have reported that certain derivatives exhibit cytotoxic effects against human cancer cell lines .

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively. The inhibition of AChE suggests potential use in treating cognitive disorders .

The biological activity of this compound is attributed to its structural interactions with biological targets:

1. Interaction with Enzymes
The compound's ability to bind to active sites of enzymes like AChE leads to reduced enzyme activity, which is beneficial in therapeutic contexts .

2. Induction of Apoptosis
In cancer cells, the compound may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

StudyFocusFindings
Study 1AntimicrobialShowed MIC values comparable to fluconazole against fungal strains .
Study 2AnticancerInduced apoptosis in breast cancer cell lines .
Study 3Enzyme InhibitionSignificant inhibition of AChE and alpha-glucosidase activities .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted quinoline precursors (e.g., 6-methyl-4-oxo-1,4-dihydroquinoline) with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Step 2 : Acetamide coupling via nucleophilic substitution using N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in the presence of a coupling agent like EDC/HOBt .
  • Optimization : Reaction yields (typically 60–75%) depend on solvent polarity (THF vs. DCM), temperature control, and stoichiometric ratios of intermediates. HPLC or TLC monitoring is critical for purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorobenzoyl methyl groups at δ 2.4–2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C25_{25}H20_{20}FNO5_5; calc. 433.14 g/mol) .
  • X-ray Crystallography : Resolves dihedral angles between benzodioxin and quinoline moieties, critical for conformational stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Data Analysis :

  • Dose-Dependent Effects : Activity discrepancies may arise from assay-specific thresholds (e.g., IC50_{50} of 12 µM in cancer cells vs. MIC 25 µg/mL against S. aureus) .
  • Target Selectivity : Use computational docking (e.g., AutoDock Vina) to compare binding affinities for kinase vs. bacterial enzyme targets .
  • Metabolite Interference : LC-MS/MS profiling of in vitro metabolites can identify active/inactive derivatives influencing efficacy .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : SwissADME or QikProp to optimize logP (target <3.5) and reduce CYP3A4 inhibition risks .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorobenzoyl vs. methyl groups) with bioavailability using Gaussian-based DFT calculations .
  • In Silico Toxicity : ProTox-II screening for hepatotoxicity risks linked to the dihydroquinoline core .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Strategies :

  • DoE (Design of Experiments) : Use fractional factorial designs to prioritize variables (e.g., catalyst loading, solvent volume) affecting yield .
  • Flow Chemistry : Continuous-flow reactors minimize side reactions during acetamide coupling (residence time <30 min) .
  • Purification : Simulated moving bed (SMB) chromatography to isolate enantiomers if racemization occurs during scale-up .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : reports 75% yield using THF, while cites 60% in DCM. This suggests solvent polarity impacts intermediate stability .
  • Biological Selectivity : Antimicrobial activity in conflicts with weak antifungal data in , likely due to membrane permeability differences in Gram-positive vs. fungal cells.

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